molecular formula C14H20FNO2 B8091523 (S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid

(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid

Cat. No.: B8091523
M. Wt: 253.31 g/mol
InChI Key: MITDXBUPTRYPHD-LBPRGKRZSA-N
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Description

(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzyl group, a methylamino group, a fluorine atom, and a chiral center, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which is a preparation of α-aminonitriles, followed by hydrolysis to yield the desired amino acid . The reaction typically involves the condensation of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale Strecker synthesis or other methods such as electrosynthesis, which is a greener route for the preparation of amides . Electrosynthesis offers the advantage of being more sustainable and environmentally friendly compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Thiols, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid include other chiral amino acids and their derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-[benzyl(methyl)amino]-4-fluoro-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-14(2,15)9-12(13(17)18)16(3)10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITDXBUPTRYPHD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N(C)CC1=CC=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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